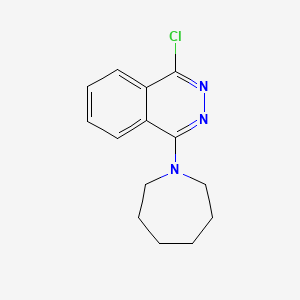
1-(Azepan-1-yl)-4-chlorophthalazine
概要
説明
1-(Azepan-1-yl)-4-chlorophthalazine is a chemical compound with the molecular formula C14H16ClN3. It is a derivative of phthalazine, a heterocyclic aromatic organic compound, and contains an azepane ring attached to the 1-position and a chlorine atom at the 4-position of the phthalazine ring
作用機序
Target of Action
Similar compounds have been known to interact with enzymes such as 3-hydroxyacyl-coa dehydrogenase type-2 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Azepan-1-yl)-4-chlorophthalazine. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)-4-chlorophthalazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-azepanamine with 4-chlorophthalazine under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst. The reaction typically proceeds via nucleophilic substitution, where the azepanamine attacks the electrophilic carbon of the phthalazine ring, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the removal of impurities and by-products, resulting in a high-purity final product suitable for various applications.
化学反応の分析
Types of Reactions: 1-(Azepan-1-yl)-4-chlorophthalazine can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions employed.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different chemical and physical properties, making them suitable for diverse applications.
科学的研究の応用
1-(Azepan-1-yl)-4-chlorophthalazine has found applications in various scientific research fields:
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Research has explored the biological activity of this compound, investigating its potential as a therapeutic agent
Medicine: The compound has been studied for its pharmacological properties, including its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
類似化合物との比較
1-(Azepan-1-yl)ethanone
1-(1-Azepanyl)ethanone
1-(Azepan-1-yl)ethan-1-one
1-Acetylazepane
特性
IUPAC Name |
1-(azepan-1-yl)-4-chlorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)14(17-16-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXAAXGBKABVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















